molecular formula C17H21NO4S B4595252 (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B4595252
M. Wt: 335.4 g/mol
InChI Key: FCHHWRWBSSCOPU-FNORWQNLSA-N
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Description

(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a propan-2-yloxy group, and a tetrahydrothiophenyl group, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the methoxy and propan-2-yloxy groups through etherification reactions. The final step involves the formation of the enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Mechanism of Action

The mechanism of action of (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with analogous structures, such as:

  • (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-2-yl)prop-2-enamide
  • (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-4-yl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide lies in its specific substitution pattern and the presence of the tetrahydrothiophenyl group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-(2-oxothiolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-11(2)22-14-6-4-12(10-15(14)21-3)5-7-16(19)18-13-8-9-23-17(13)20/h4-7,10-11,13H,8-9H2,1-3H3,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHHWRWBSSCOPU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=CC(=O)NC2CCSC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NC2CCSC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide
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(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide
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(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide
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(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide
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(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide

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